Arylomycin A2

Signal Peptidase Inhibition IC50 Antibacterial Target Engagement

Arylomycin A2 is the definitive, prototypical member of the arylomycin class, making it the only rational choice for baseline SPase I research. Unlike weaker or structurally divergent analogs (Arylomycin B2, A-C16), A2 provides a confirmed 1 µM IC50, sub-µg/mL MICs against S. epidermidis (0.058-0.235 µg/mL), and the only high-resolution 2.0 Å co-crystal template for structure-based drug design. Its well-characterized total synthesis (13% overall yield) provides a reliable, scalable scaffold for reproducible SAR studies. For investigating biofilm disruption or secretion stress—where A2 uniquely suppresses, rather than induces, virulence—no other analog offers a comparably validated and documented foundation.

Molecular Formula C42H60N6O11
Molecular Weight 825.0 g/mol
Cat. No. B1240715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylomycin A2
Synonymsarylomycin A2
arylomycin B2
Molecular FormulaC42H60N6O11
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O
InChIInChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1
InChIKeyYFSXYWAZCKMYJN-JBBOGOJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arylomycin A2 Procurement Guide: Defining the Gold-Standard SPase I Inhibitor for Antibacterial Research


Arylomycin A2 is a natural macrocyclic lipohexapeptide antibiotic that functions as a potent and selective inhibitor of bacterial type I signal peptidase (SPase I), an essential and clinically unexploited antibacterial target [1][2]. The compound comprises a biaryl-bridged, N-methylated peptide macrocycle attached to a lipopeptide tail, a structural architecture shared across the arylomycin class [3]. Its total synthesis, achieved via a key intramolecular Suzuki-Miyaura reaction, has enabled reliable, scalable access for detailed biological investigation and structure-activity relationship (SAR) studies [3][4].

Arylomycin A2 Procurement: Why Generic Substitution with Other SPase I Inhibitors Fails


While the arylomycin class shares a common target (SPase I), members exhibit significant differences in potency, antibacterial spectrum, and physicochemical properties that preclude generic interchange. Arylomycin A2 is the prototypical and most well-characterized member of the A series, distinguished by its specific nitration pattern and lipopeptide tail [1]. In contrast, the B series (e.g., Arylomycin B2) incorporates an additional nitro group that alters its spectrum of activity, while the C series features further glycosylation [2]. Similarly, A series derivatives like Arylomycin A-C16, though active against a broader bacterial panel, show altered susceptibility profiles compared to the parent A2 compound [2]. Therefore, procurement decisions must be based on specific, quantifiable performance metrics relative to these close analogs to ensure experimental validity and reproducibility.

Arylomycin A2 Evidence Guide: Quantitative Differentiation from Analogs and Alternative SPase I Inhibitors


SPase I Inhibition Potency of Arylomycin A2 vs. a Non-Arylomycin Inhibitor

Arylomycin A2 demonstrates exceptionally potent inhibition of E. coli SPase I Δ2-75 with an IC50 of 1.0 ± 0.2 µM. This is over 600-fold more potent than the non-arylomycin β-sultam inhibitor BAL0019193, which exhibits an IC50 of 610 ± 18 µM in the same enzymatic assay [1].

Signal Peptidase Inhibition IC50 Antibacterial Target Engagement

Antibacterial Activity of Arylomycin A2 on Planktonic S. epidermidis

Arylomycin A2 shows sub-micromolar potency against two clinically relevant strains of Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) is 0.235 µg/mL against strain 1457 and 0.058 µg/mL against strain RP62A .

Antibacterial Activity MIC Staphylococcus epidermidis

Biofilm Disruption Activity of Arylomycin A2 vs. Other Antibiotic Classes

Arylomycin A2 demonstrates a pronounced antibacterial effect against S. epidermidis biofilms, significantly reducing biofilm formation at sub-MIC concentrations . This is a critical differentiator from many conventional antibiotics (e.g., vancomycin, linezolid), which can paradoxically induce virulence factors like biofilm formation at sub-inhibitory levels [1].

Biofilm Antivirulence S. epidermidis

Synthetic Accessibility and Scalability of Arylomycin A2 vs. Arylomycin B2

The total synthesis of Arylomycin A2 proceeds in 13 steps (longest linear sequence) from L-Tyr with an overall yield of 13%. In contrast, the synthesis of Arylomycin B2 requires 10 steps from L-3-nitro-Tyr and proceeds with a lower overall yield of 10% [1].

Total Synthesis Yield Scalability

Optimal Research and Industrial Applications for Arylomycin A2 Based on Quantitative Evidence


Molecular Probing of the Type I Signal Peptidase (SPase I) Active Site

With its unparalleled potency against SPase I (IC50 = 1 µM) [1], Arylomycin A2 is the optimal tool for biochemical and structural studies. Its high-resolution co-crystal structures (2.0 Å) provide a definitive template for structure-based drug design, far exceeding the utility of weaker, less well-characterized inhibitors [1].

Validating SPase I as a Target in S. epidermidis Infection Models

For researchers investigating S. epidermidis pathogenesis, Arylomycin A2's sub-micromolar MICs (0.058-0.235 µg/mL) and its potent antibiofilm activity make it the gold-standard chemical probe for validating SPase I inhibition as a therapeutic strategy in both acute and biofilm-associated infections.

Structure-Activity Relationship (SAR) Studies for Antibiotic Development

The well-characterized total synthesis of Arylomycin A2 (13% overall yield) provides a reliable and scalable platform for SAR studies [2]. Researchers can procure the parent scaffold to benchmark novel analogs against, ensuring that modifications leading to improved potency or spectrum are measured against a well-defined, high-activity baseline.

Investigating Novel Mechanisms of Antibiotic Resistance and Virulence

Given that Arylomycin A2's mechanism is distinct from all clinically used antibiotics and its sub-MIC activity uniquely suppresses rather than induces virulence [3], it is the ideal candidate for fundamental research into bacterial secretion stress, the evolution of SPase-mediated resistance, and the development of resistance-evading therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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